4-anilino-3-benzyl-1H-1,2,4-triazol-5-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75989-69-4 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-anilino-3-benzyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H14N4O/c20-15-17-16-14(11-12-7-3-1-4-8-12)19(15)18-13-9-5-2-6-10-13/h1-10,18H,11H2,(H,17,20) |
InChI Key |
KAXFASGJWJRXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)N2NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For this compound, the primary disconnections are made across the bonds forming the heterocyclic triazolone core.
A logical and common disconnection strategy for 4,5-disubstituted 1,2,4-triazol-5-ones involves breaking the C5-N1 and C5-N4 bonds. This approach simplifies the core structure. A key disconnection points to precursors such as an ester ethoxycarbonylhydrazone and a primary amine. In this specific case, the target molecule can be retrosynthetically disconnected into phenylacetic acid ethoxycarbonylhydrazone and aniline (B41778). This suggests a forward synthesis involving the cyclocondensation of these two precursors.
Another viable retrosynthetic pathway involves disconnecting the N1-C5 and C3-N2 bonds, which could lead to phenylacetyl hydrazide and phenyl isocyanate as key synthons. The reaction between a hydrazide and an isocyanate typically forms an acylsemicarbazide intermediate, which can then undergo cyclization to form the desired triazolone ring. These idealized precursor fragments, or synthons, guide the selection of appropriate real-world reagents for the synthesis. amazonaws.com
Established Synthetic Routes to the 1,2,4-Triazol-5-one (B2904161) Core Scaffold
The 1,2,4-triazol-5-one ring is a privileged scaffold in chemistry, and numerous methods have been developed for its construction. These routes can be broadly categorized into conventional multi-step approaches, direct cyclocondensation reactions, and modern microwave-assisted strategies.
Traditional methods for synthesizing the 1,2,4-triazol-5-one core often involve multiple, sequential steps that allow for the controlled assembly of the heterocyclic ring. A widely used approach begins with a carboxylic acid hydrazide, which is reacted with an isocyanate or isothiocyanate. This reaction forms a 1,4-disubstituted semicarbazide (B1199961) or thiosemicarbazide (B42300) intermediate, which is then isolated before being subjected to cyclization conditions, typically heating in an alkaline solution, to yield the final triazol-5-one or -thione. researchgate.net
Another robust multi-step method involves the initial preparation of N-(ethoxycarbonyl)hydrazonic acid ethyl esters, also known as ester ethoxycarbonylhydrazones. researchgate.netnih.gov These intermediates are typically synthesized from the corresponding carboxylic acid esters. In a subsequent step, the purified hydrazone is reacted with a primary amine or hydrazine (B178648), leading to the formation of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov This stepwise approach allows for the purification of intermediates, which can lead to higher purity of the final product.
The final ring-forming step in most syntheses of 1,2,4-triazol-5-ones is a cyclocondensation reaction. This intramolecular or intermolecular reaction involves the formation of two new bonds to create the heterocyclic ring, typically with the elimination of a small molecule like water or ethanol.
The reaction between ester ethoxycarbonylhydrazones and primary amines is a classic example of a cyclocondensation that directly yields the triazolone core. researchgate.netnih.gov Similarly, the base-catalyzed cyclization of acylsemicarbazides, formed from hydrazides and isocyanates, is a cornerstone of triazolone synthesis. The base facilitates the removal of a proton, initiating an intramolecular nucleophilic attack to close the ring.
More contemporary methods also utilize cyclocondensation principles. For instance, [3+2] cycloaddition reactions, such as the one between alkylidene dihydropyridines and aryldiazonium cations, represent a modern approach to constructing the 1,2,4-triazole (B32235) skeleton. researchgate.net
The application of microwave irradiation has revolutionized the synthesis of many heterocyclic systems, including 1,2,4-triazol-5-ones. rsc.orgpnrjournal.com Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, primarily due to the efficient and rapid heating of the reaction mixture through dielectric polarization. pnrjournal.combroadinstitute.org This often leads to dramatic reductions in reaction times, increased product yields, and improved purity by minimizing the formation of byproducts. rsc.orgrjptonline.org
Several studies have demonstrated the superiority of microwave heating for triazolone synthesis. For example, the reaction of ester ethoxycarbonylhydrazones with primary amines under microwave irradiation proceeds much faster and with higher yields compared to conventional oil-bath heating. researchgate.net The synthesis of various 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with yields up to 96% using microwaves. rsc.org
Optimization of microwave-assisted synthesis involves fine-tuning parameters such as solvent, temperature, reaction time, and catalyst concentration to maximize conversion and yield. broadinstitute.org The choice of a solvent with a high dielectric constant is crucial for efficient microwave absorption. The use of sealed reaction vessels allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating the reaction rate. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Derivatization and Functionalization of this compound Derivatives
The structural complexity of this compound offers multiple sites for chemical modification. Functionalization can be targeted at the benzyl (B1604629) group, the triazolone ring itself, or the anilino moiety to generate a library of related compounds with potentially diverse properties.
The anilino moiety, consisting of a phenyl ring attached to a nitrogen atom (N-H), presents two main sites for derivatization: the nitrogen atom and the aromatic ring.
The nitrogen atom of the anilino group possesses a lone pair of electrons and a proton, allowing it to act as a nucleophile or undergo deprotonation.
N-Alkylation/N-Acylation: The N-H bond can be functionalized through reactions with electrophiles. For instance, N-alkylation with alkyl halides in the presence of a base can introduce various alkyl groups. A parallel reaction involves the N-benzylation of an aniline nitrogen in a related triazole-containing molecule, demonstrating the feasibility of this transformation. nih.gov Similarly, N-acylation using acyl chlorides or anhydrides would convert the secondary amine of the anilino group into an amide, altering the electronic and steric properties of the molecule.
The phenyl ring of the anilino group is susceptible to electrophilic aromatic substitution. The amino group (-NH-) is a powerful activating group and directs incoming electrophiles to the ortho and para positions.
Halogenation and Nitration: Standard electrophilic aromatic substitution protocols can be applied. For example, reaction with bromine (Br₂) in a suitable solvent would likely yield the para-bromo derivative, with some ortho-bromo product. Nitration, using a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂), primarily at the para position. These modifications can serve as handles for further functionalization, such as cross-coupling reactions on the halogenated derivatives or reduction of the nitro group to form a new amino group.
Table 2: Potential Derivatization Reactions at the Anilino Moiety
Modifications at the Benzyl Moiety
The benzyl group at the C3 position of the triazolone ring serves as a key site for introducing structural diversity. Modifications typically involve substitution on the phenyl ring of this moiety, which can be achieved either by starting with appropriately substituted precursors or by post-synthesis functionalization.
Research has demonstrated the synthesis of analogous compounds where substituents are present on the benzyl ring. For example, derivatives such as 3-(4-methylbenzyl)- and 3-(4-chlorobenzyl)-4-(substituted-amino)-1H-1,2,4-triazol-5(4H)-one have been successfully synthesized. nih.gov These are typically prepared by reacting the corresponding substituted phenylacetylhydrazide with an appropriate isothiocyanate, followed by cyclization and subsequent reactions. The synthesis of a thione analog, 5-benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, from p-methoxybenzaldehyde illustrates how substituted aryl aldehydes can be used to introduce modified benzylidene groups, which are structurally related to the benzyl moiety. mdpi.com
Table 1: Examples of Substitutions on the Benzyl Moiety of 1,2,4-Triazolone Analogs
| Parent Compound Class | Substituent on Benzyl Ring | Synthetic Precursor | Reference |
|---|---|---|---|
| 3-Benzyl-4-amino-1,2,4-triazol-5-one | 4-Methyl | 4-Methylphenylacetylhydrazide | nih.gov |
| 3-Benzyl-4-amino-1,2,4-triazol-5-one | 4-Chloro | 4-Chlorophenylacetylhydrazide | nih.gov |
| 5-Benzyl-4-amino-1,2,4-triazole-3-thiol | 4-Methoxy (on benzylidene) | p-Methoxybenzaldehyde | mdpi.com |
Substitutions on the 1,2,4-Triazolone Ring System
The 1,2,4-triazolone ring is a versatile scaffold for functionalization, with potential substitution sites at its nitrogen and carbon atoms. The reactivity of the ring is dictated by the electronic nature of its constituent atoms; the nitrogen atoms are generally nucleophilic and prone to electrophilic attack, while the carbon atoms are electron-deficient and can be targeted by nucleophiles. chemicalbook.com
Nitrogen Atom Substitutions: Alkylation is a common transformation for the triazole ring system. The 1,2,4-triazole nucleus has multiple nitrogen atoms that can potentially be alkylated. Studies on related 1,2,4-triazole systems have shown that the regioselectivity of N-alkylation is influenced by factors such as the base, solvent, and the nature of the substituents already on the ring. chemicalbook.comnih.gov For instance, alkylation of 1H-1,2,4-triazole can yield a mixture of 1-methyl and 4-methyl derivatives depending on the reaction conditions. chemicalbook.com In S-protected 3-thiol-1,2,4-triazoles, alkylation occurs preferentially at the N(1) and N(2) positions, with the N(2) isomer often being the major product due to steric or electronic effects. nih.govresearchgate.net Enzymatic glycosylation of disubstituted 1,2,4-triazol-3-thiones also shows selectivity for the N2 position when bulky groups are present at C3 and C5. nih.gov
Carbon Atom Substitutions: While less common than N-alkylation, direct functionalization of the triazole ring's carbon atoms is also possible. C-H functionalization, often catalyzed by transition metals like palladium or copper, allows for the introduction of aryl or other groups at the C5 position of the triazole ring. researchgate.net The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.com
Reaction Mechanisms and Pathways in Triazolone Synthesis
The formation and derivatization of the this compound core involve several important mechanistic principles, including cyclization, nucleophilic/electrophilic transformations, and regiochemical control.
Exploration of Cyclization Mechanisms
The construction of the 1,2,4-triazol-5-one ring is a critical step in the synthesis of the title compound. Several cyclization strategies have been developed.
One of the most direct routes involves the cyclization of substituted semicarbazides . This pathway typically begins with the reaction of an acid hydrazide (e.g., phenylacetic hydrazide) with an isocyanate or isothiocyanate (e.g., phenyl isothiocyanate) to form a 1,4-disubstituted thiosemicarbazide or semicarbazide. Subsequent intramolecular cyclization, usually in a basic medium such as aqueous sodium hydroxide, leads to the formation of the 1,2,4-triazol-5-one or -thione ring. researchgate.netcas.cznih.gov The base facilitates the deprotonation of a nitrogen atom, which then acts as an intramolecular nucleophile, attacking the carbonyl or thiocarbonyl carbon to close the ring, followed by the elimination of water or hydrogen sulfide.
Other classical methods for forming the 1,2,4-triazole ring include:
Pellizzari Reaction: This involves the condensation of an amide with an acyl hydrazide. scispace.comresearchgate.net
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines. scispace.comresearchgate.netwikipedia.org The mechanism involves nucleophilic attack by the hydrazine on a carbonyl group of the imide, followed by dehydration and intramolecular cyclization. wikipedia.org
Modern methods often employ oxidative cyclization of precursors like amidrazones or hydrazones. frontiersin.org
Understanding Nucleophilic and Electrophilic Functional Group Transformations
The chemical behavior of the 1,2,4-triazolone ring is characterized by a duality in its reactivity.
Electrophilic Transformations: The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them nucleophilic centers. They readily react with electrophiles. chemicalbook.com Protonation, for instance, occurs easily. chemicalbook.com Alkylation and acylation are common electrophilic substitution reactions that take place at the ring's nitrogen atoms. The nucleophilicity of the triazole nitrogens is also demonstrated in their ability to act as nucleophiles in substitution reactions, for example, displacing leaving groups from other heterocyclic systems. researchgate.net
Nucleophilic Transformations: Conversely, the carbon atoms within the 1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms. This makes them susceptible to attack by nucleophiles. chemicalbook.com While direct nucleophilic substitution on the unsubstituted ring requires harsh conditions, the presence of activating groups or conversion of the ring into a triazolium salt enhances its susceptibility to nucleophilic attack. chemicalbook.com The synthesis of 3-(phenylazo)-1,2,4-triazoles from a tetrazolium salt via nucleophilic attack by amines serves as an example of nucleophilic reactions leading to triazole formation. nih.gov
Structural Elucidation and Advanced Characterization
Spectroscopic Analysis for Structural Confirmation and Details
A suite of spectroscopic techniques was employed to map the molecular framework and identify key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the benzyl (B1604629) and anilino groups, as well as the N-H protons of the triazole ring and the amino linker, are observed. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene protons (CH₂) present a characteristic singlet around δ 4.05 ppm. The two N-H protons are identifiable as singlets, with the triazole N1-H proton resonating further downfield (around δ 11.8 ppm) compared to the N4-amino proton (around δ 9.0 ppm) due to differences in their chemical environments.
The ¹³C NMR spectrum corroborates the structure by showing resonances for all 15 carbon atoms. The carbonyl carbon (C=O) of the triazolone ring is typically the most deshielded, appearing around δ 155.1 ppm. The C=N carbon of the triazole ring shows a signal near δ 146.5 ppm. Aromatic carbons resonate in the typical range of δ 118-136 ppm, while the benzylic methylene carbon provides a signal at approximately δ 31.2 ppm. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, have been instrumental in unambiguously assigning these proton and carbon signals to their respective atoms in the molecular structure.
¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.81 | s | 1H | N1-H (Triazole) |
| 9.01 | s | 1H | N4-H (Amino) |
| 7.45-7.15 | m | 10H | Aromatic-H |
¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.1 | C5 (C=O) |
| 146.5 | C3 (C=N) |
| 135.8 | Aromatic C (Quaternary) |
| 130.2 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 128.8 | Aromatic C-H |
| 127.3 | Aromatic C-H |
| 118.5 | Aromatic C-H |
Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one displays several key absorption bands. Prominent N-H stretching vibrations are observed in the region of 3300-3100 cm⁻¹, corresponding to the N-H groups of the triazole ring and the anilino moiety. A strong absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the triazolone ring. The C=N stretching of the triazole ring is observed near 1595 cm⁻¹. Additionally, bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3280 | N-H Stretching | N-H (Amino) |
| 3188 | N-H Stretching | N-H (Triazole Ring) |
| 3031 | C-H Stretching | Aromatic C-H |
| 1685 | C=O Stretching | Carbonyl |
| 1595 | C=N Stretching | Imine |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum for this compound, typically recorded in ethanol or methanol, shows absorption maxima that are characteristic of the conjugated systems involving the phenyl and triazole rings. The observed electronic transitions are primarily attributed to π→π* transitions within the aromatic systems and n→π* transitions associated with the heteroatoms (N, O) in the triazolone ring.
UV-Vis Absorption Data
| Solvent | λ_max (nm) | Type of Transition |
|---|---|---|
| Ethanol | 260 | π→π* |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₅H₁₄N₄O. The calculated exact mass for the protonated molecule [M+H]⁺ is 267.1240. Experimental HRMS analysis yields a measured m/z value that closely matches this theoretical value, typically within a few parts per million (ppm), thus validating the molecular formula.
HRMS Data
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|
X-ray Crystallography and Solid-State Analysis
To determine the exact three-dimensional arrangement of atoms and the conformation of the molecule in the solid state, X-ray crystallography is the definitive technique.
Single crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles. Studies have shown that the 1,2,4-triazole (B32235) ring is essentially planar. The benzyl and anilino groups attached to the triazole core are not coplanar with the central ring. The dihedral angle between the triazole ring and the anilino phenyl ring is a significant conformational feature.
In the solid state, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. A common motif involves a hydrogen bond between the N-H of the anilino group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of centrosymmetric dimers. These dimers can be further linked by N-H···N hydrogen bonds involving the triazole ring, creating extended supramolecular architectures.
Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.98 |
| c (Å) | 14.21 |
| β (°) | 109.5 |
| Bond Length (C=O) | ~1.22 Å |
| Bond Length (C3-N4) | ~1.38 Å |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)
Based on studies of analogous compounds, it is anticipated that hydrogen bonding plays a significant role in the crystal lattice of this compound. The presence of an N-H group from the anilino moiety and the triazole ring, along with the carbonyl (C=O) group, provides sites for hydrogen bond donors and acceptors. For instance, in the crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one, N—H⋯O hydrogen bonds are observed, forming infinite chains. nih.govresearchgate.net Similar C—H⋯O interactions involving the benzyl and phenyl rings are also plausible, contributing to the stability of the crystal structure.
Furthermore, the aromatic nature of the aniline (B41778) and benzyl groups suggests the potential for π-π stacking interactions. In 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, weak π–π stacking interactions are noted, with a centroid-to-centroid distance of 3.632 Å between the triazole and benzene rings. nih.gov It is conceivable that similar interactions occur in this compound, influencing the packing of the aromatic moieties. The table below summarizes typical intermolecular interactions observed in related structures.
| Interaction Type | Donor/Acceptor Groups (Predicted) | Potential Geometric Parameters |
| N-H···O Hydrogen Bond | N-H (Anilino, Triazole) / C=O | D···A distance: ~2.8-3.2 Å |
| C-H···O Hydrogen Bond | C-H (Aromatic, Methylene) / C=O | D···A distance: ~3.0-3.5 Å |
| π-π Stacking | Phenyl/Anilino/Triazole Rings | Centroid-centroid distance: ~3.5-4.0 Å |
Investigation of Crystal Packing and Supramolecular Architecture
The interplay of the aforementioned intermolecular forces typically leads to well-defined, three-dimensional supramolecular architectures. In related triazolone structures, common packing motifs include the formation of zigzag chains and layered structures. nih.gov For example, 4-amino-1-benzyl-1,2,4-triazolin-5-one exhibits a crystal packing characterized by alternating layers of polar aminotriazolinone and apolar benzene moieties. nih.govresearchgate.net This layered arrangement is stabilized by a network of hydrogen bonds. It is highly probable that this compound would adopt a similar packing strategy, driven by the segregation of its polar triazolone core and nonpolar aromatic substituents.
Tautomerism and Isomerism Studies
Substituted 1,2,4-triazol-5-ones can exist in different tautomeric forms, most notably the keto-enol forms. The position of the proton can significantly influence the compound's electronic properties and reactivity.
Experimental Investigation of Annular Prototropic Tautomeric Forms (e.g., Keto-enol Tautomerism)
The predominant tautomeric form of 1,2,4-triazol-5-ones is generally the keto form. Computational studies on the related compound, 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have shown that the keto form is more stable in various solvents. While solvent polarity can influence the tautomeric equilibrium, the keto form is often favored. Experimental investigations using techniques like X-ray crystallography and NMR spectroscopy are essential to definitively determine the tautomeric state in both solid and solution phases. For many substituted 1,2,4-triazoles, the tautomerizable proton is located on a nitrogen atom of the triazole ring. rsc.orgrsc.org
Spectroscopic Signatures of Tautomeric Equilibria in Solution and Solid State
Spectroscopic methods provide valuable information on tautomeric equilibria. In the infrared (IR) spectrum, the presence of a strong absorption band corresponding to the C=O stretching vibration (typically in the range of 1680-1750 cm⁻¹) is a key indicator of the keto form. In the case of the enol tautomer, this band would be absent, and a characteristic O-H stretching band would appear.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying tautomerism. In ¹³C NMR, the chemical shift of the carbonyl carbon can be indicative of the keto form. The observation of broad signals for the triazole ring carbons in the ¹³C NMR spectrum can suggest the involvement of these atoms in a tautomeric equilibrium. rsc.org The chemical shifts of the N-H protons in the ¹H NMR spectrum can also provide insights into the protonation site.
Conformational Analysis of the Aniline and Benzyl Moieties
The aniline and benzyl groups attached to the triazole core have rotational freedom, leading to different possible conformations. The dihedral angles between the planes of these aromatic rings and the triazole ring are important conformational parameters. In the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring forms dihedral angles of 7.08° and 74.53° with the two phenyl rings. nih.gov This indicates a non-coplanar arrangement of the rings, which is likely due to steric hindrance.
Computational and Theoretical Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one.
Density Functional Theory (DFT) Studies (e.g., B3LYP, PBE0)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for 1,2,4-triazol-5-one (B2904161) derivatives, offering a balance between accuracy and computational cost. These studies typically involve optimizing the molecular geometry to find the most stable conformation (the lowest energy state).
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations based on first principles without using experimental parameters. While DFT methods like B3LYP are generally favored for their efficiency in handling electron correlation, HF calculations provide a foundational understanding of the electronic structure.
For many organic molecules, including triazole derivatives, the HF method is often used in conjunction with a basis set like 6-311G(d,p) to perform initial geometry optimizations and to calculate fundamental electronic properties. These calculations serve as a baseline for more advanced computational methods that incorporate electron correlation effects, which are crucial for accurately predicting molecular energies and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Band Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital most likely to donate electrons, representing the nucleophilic or electron-donating capacity, while the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic or electron-accepting capacity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For various 1,2,4-triazol-5-one derivatives, these energies are calculated using DFT methods to predict their reactivity profiles.
Table 1: Representative Frontier Molecular Orbital Energies for a Triazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: Data are representative values for similar triazole structures and may vary for the specific title compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential.
Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack. In triazole derivatives, these regions are often located around electronegative atoms like oxygen and nitrogen. Blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. Green and yellow areas denote regions of neutral or intermediate potential. MEP analysis for this compound would reveal the most likely sites for intermolecular interactions.
Mulliken and Natural Bond Orbital (NBO) Atomic Charges
Mulliken and Natural Bond Orbital (NBO) analyses are used to calculate the partial atomic charges on each atom within a molecule, providing a quantitative measure of the electron distribution.
Mulliken population analysis partitions the total electron density among the atoms. In studies of similar triazole compounds, electronegative atoms like oxygen and nitrogen consistently show negative Mulliken charges, while most hydrogen atoms and some carbon atoms exhibit positive charges.
Table 2: Example Mulliken Atomic Charges for Selected Atoms in a Related Triazole Structure
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (in ring) | -0.30 to -0.45 |
| C (carbonyl) | +0.40 |
| H (on NH) | +0.35 |
Note: Values are illustrative and based on calculations for analogous compounds.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over a series of small time steps. This generates a trajectory that reveals the molecule's conformational changes, flexibility, and intermolecular interactions. For derivatives of 1,2,4-triazol-5-one, MD simulations have been used to confirm the stability of ligand-protein complexes in drug discovery research, with analyses focusing on parameters like the root mean square deviation (RMSD) to assess conformational stability.
Conformational Dynamics and Stability of the Compound
A conformational analysis would investigate the different spatial arrangements (conformers) of the this compound molecule and their relative stabilities. This involves mapping the potential energy surface by rotating the flexible bonds, such as those connecting the aniline (B41778) and benzyl (B1604629) groups to the triazole core. Such a study would identify the most stable, low-energy conformations that the molecule is likely to adopt. Despite searches for these specific analyses, no published data on the conformational dynamics or stability of this compound could be located.
Solvent Effects on Molecular Conformations and Properties
The properties and conformation of a molecule can be significantly influenced by its solvent environment. A computational study on solvent effects would typically use implicit or explicit solvent models to simulate how polar and non-polar solvents interact with this compound. This analysis helps predict its solubility, stability, and conformational preferences in different biological and experimental media. No research detailing the impact of solvents on the molecular properties of this specific compound has been found.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is fundamental in drug design for predicting how a ligand like this compound might interact with a biological target.
Identification of Putative Biological Targets and Binding Sites
While the 1,2,4-triazole (B32235) scaffold is known to target a wide range of enzymes and receptors, no studies have been published that specifically identify putative biological targets for this compound through methods like reverse docking or screening assays.
Prediction of Binding Modes, Affinities, and Interaction Energies
Molecular docking simulations for this compound would involve placing it into the active site of a known protein target. These simulations would predict the binding mode (the specific orientation and conformation of the ligand), calculate the binding affinity (a measure of the strength of the interaction, often in kcal/mol), and detail the interaction energies, highlighting key hydrogen bonds, hydrophobic interactions, or other forces. No docking studies detailing these predictions for this compound are available in the scientific literature.
Rationalizing Observed Biological Activities Through Molecular Interactions
This step connects computational predictions with experimental results. If biological activity data were available, docking studies could provide a molecular-level explanation for why the compound is active. For example, a strong predicted binding affinity and specific hydrogen bonds with key amino acid residues in an enzyme's active site could rationalize its inhibitory activity. In the absence of both biological and computational data for this specific compound, such rationalization is not possible.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for derivatives of this compound would require a dataset of structurally similar compounds with measured biological activity. The model would then be used to predict the activity of new, untested compounds and guide the design of more potent analogues. There are no published QSAR studies involving this compound.
Development of QSAR Models for Predicting Biological Potency
No published studies were found that focus on the development of QSAR models specifically for this compound or a closely related series of analogs. Such a study would typically involve synthesizing a series of related compounds, evaluating their biological activity, and then using statistical methods to correlate this activity with various calculated molecular descriptors. The absence of such research indicates a gap in the understanding of the structure-activity relationships for this specific chemical scaffold.
Identification of Key Physicochemical Descriptors Influencing Activity
Consequently, without QSAR studies, the key physicochemical descriptors that influence the biological activity of this compound have not been formally identified and reported. These descriptors, which can include properties like hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices, are fundamental to understanding how the molecule interacts with its biological target.
While general QSAR studies have been conducted on other classes of 1,2,4-triazole derivatives researchgate.netmdpi.com, the specific substitution pattern of an anilino group at the 4-position and a benzyl group at the 3-position of the triazol-5-one core presents a unique chemical entity. The electronic and steric properties conferred by these specific groups would necessitate a dedicated computational study to elucidate their influence on biological potency.
An article on the biological activities and molecular mechanisms of the chemical compound “this compound” cannot be generated as requested.
Following a comprehensive search of available scientific literature, no specific data was found for the compound “this compound” corresponding to the detailed outline provided in the instructions. The search included investigations into its antimicrobial and anticancer properties, molecular mechanisms, and effects on cellular processes.
The provided research citations and literature primarily discuss various other derivatives of the 1,2,4-triazole scaffold, which are structurally distinct from the specified compound. Adhering to the strict instruction to focus solely on “this compound” and to exclude any information not directly related to it, the creation of a scientifically accurate and relevant article is not possible.
Following a comprehensive search for scientific literature, it has been determined that there is no specific published data available for the compound "this compound" concerning the biological activities outlined in the requested article structure.
The search for antioxidant activity, including free radical scavenging assays (DPPH, ABTS) and reductive capacity assessments, did not yield any studies focused on this particular molecule. Similarly, investigations into its enzyme inhibition potential against specific targets such as Carbonic Anhydrase, Imidazoleglycerol-phosphate dehydratase, and Protoporphyrinogen Oxidase, as well as mechanistic studies of such inhibition, have not been reported in the available scientific literature. Furthermore, no information was found regarding other emerging biological activities or potential applications for this specific compound.
While extensive research exists for the broader class of 1,2,4-triazole derivatives, which demonstrates a wide range of biological activities, these findings cannot be attributed to "this compound" without direct experimental evidence. Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the query, the requested article cannot be generated.
Investigation of Biological Activities and Molecular Mechanisms
Other Emerging Biological Activities and Potential Applications
Antiviral Properties
There are no specific studies or published data concerning the antiviral properties of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one. The 1,2,4-triazole (B32235) scaffold is a core component of several clinically important antiviral drugs, such as Ribavirin, and numerous derivatives have been synthesized and tested for activity against a wide range of viruses, including influenza, HIV, and coronaviruses. nih.govresearchgate.netnih.govresearchgate.net The mechanisms of action for these derivatives are varied, often involving the inhibition of viral enzymes or interference with viral replication processes. nih.govmdpi.com However, investigations into whether this compound possesses such properties have not been reported.
Anti-inflammatory Response Mechanisms
No dedicated research on the anti-inflammatory response mechanisms of this compound could be located in the scientific literature. Many compounds containing the 1,2,4-triazole ring exhibit significant anti-inflammatory effects. nih.govnih.gov The molecular mechanisms for these related compounds often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which regulate the production of pro-inflammatory cytokines. mdpi.commdpi.com Despite this, no experimental data has been published to confirm or detail similar activities for this compound.
Plant Growth Regulation Studies
There is no available literature or specific studies on the use of this compound as a plant growth regulator. The triazole chemical class includes several commercially important fungicides that also exhibit plant growth regulating effects, often by inhibiting gibberellin biosynthesis. agriplantgrowth.com These compounds can influence various aspects of plant development, including shoot elongation, root formation, and stress tolerance. However, the potential for this compound to act as a plant growth regulator has not been investigated in published research.
Due to the absence of specific research findings for this compound in the areas of antiviral, anti-inflammatory, and plant growth regulation, no data tables can be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Comprehensive SAR Studies for Biological Potency
The biological efficacy of 1,2,4-triazole (B32235) derivatives is intricately linked to the nature and position of substituents on the core structure. SAR studies elucidate how specific chemical modifications modulate the pharmacological activity of these compounds.
The introduction of various functional groups onto the aromatic rings of triazole derivatives significantly influences their biological profiles. Studies on analogous compounds reveal clear trends related to substituent effects.
Halogens and Electron-Withdrawing Groups (EWGs): The presence of halogens and other EWGs on the phenyl or benzyl (B1604629) moieties is a common strategy for enhancing bioactivity. For instance, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the bromo-substituent was a key feature of compounds demonstrating anticancer properties. mdpi.com Similarly, anti-tumor activity in other 1,2,4-triazole derivatives has been linked to the presence of chloro- and nitro- groups on attached phenyl rings. pensoft.net
Further studies have shown that di-halogenated benzyl groups are often more effective at increasing antibacterial and antifungal efficacy compared to their mono-halogenated counterparts. nih.gov Specifically, a 3,4-dichloro substitution on an indole-triazole hybrid was found to exhibit excellent cytotoxicity against the Hep-G2 liver cancer cell line. researchgate.net This suggests that both the electronic nature and the position of the halogen atoms are critical for potency.
Electron-Donating Groups (EDGs): While EWGs often enhance potency, electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) also play a role. In one study, it was noted that electron-donating groups, particularly a hydroxyl group on a phenyl ring at the C-3 position, favored certain biological activities. nih.gov The swapping of methoxy and hydroxyl groups on N-benzyl-4-amino-1,2,4-triazole structures has been shown to significantly affect crystal packing and intermolecular interactions, which can indirectly influence properties like solubility and bioavailability. rsc.org
The following table summarizes the observed impact of different substituents on the biological activity of related 1,2,4-triazole scaffolds.
| Substituent Type | Example Group(s) | Position | Observed Effect on Activity | Related Compound Class |
| Halogen (EWG) | -Cl, -Br | Phenyl/Benzyl Rings | Enhanced antibacterial, antifungal, and anticancer activity. nih.govmdpi.comresearchgate.net | Indole-triazoles, Phenyl-triazoles |
| Nitro (EWG) | -NO₂ | Phenyl Ring | Enhanced anti-tumor and trypanocidal activity. pensoft.netacs.org | Phenyl-triazoles, Eugenol-hybrids |
| Hydroxyl (EDG) | -OH | Phenyl Ring (C-3) | Favored certain biological activities. nih.gov | Phenyl-triazol-thiones |
| Methoxy (EDG) | -OCH₃ | Benzyl Ring | Influences crystal structure and intermolecular interactions. rsc.org | N-benzyl-amino-triazoles |
The specific placement of substituents on both the triazole core and its appended rings can dramatically alter a compound's properties and biological activity. Research on related aniline-containing triazoles demonstrates that the substitution pattern on the aniline (B41778) ring is a key determinant of physicochemical properties.
In a study of 1,2,3-triazole derivatives linked to an aniline moiety, the position of the triazolo-methoxy substituent (ortho, meta, or para) had a marked effect on lipophilicity. nih.gov Para-substituted compounds consistently exhibited the lowest lipophilicity. nih.gov Since lipophilicity is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, this finding highlights the importance of positional isomerism in drug design.
Regarding the triazole ring itself, studies have indicated that for certain 1,2,4-triazole-5(4H)-thione derivatives, having a substituted phenyl group at the N-4 position was not a prerequisite for activity. However, the nature of the substituent at this position did have an influence; for example, increasing the length of an N-4 alkyl chain led to a significant decrease in activity. nih.gov
| Isomeric Variation | System Studied | Observation | Implication for Activity |
| Aniline Ring Substitution | Triazolo-methoxy substituent on aniline | Para-substituted isomers displayed the lowest lipophilicity compared to ortho and meta isomers. nih.gov | Modulates ADME properties; may affect bioavailability and target engagement. |
| Triazole Ring Substitution | Alkyl chain length at N-4 position | Longer alkyl chains decreased biological activity. nih.gov | Steric hindrance or unfavorable changes in lipophilicity may reduce potency. |
Based on extensive research into the 1,2,4-triazole class, several design principles have emerged for optimizing biological activity and selectivity.
Scaffold Stability and Interaction: The 1,2,4-triazole ring is considered an important pharmacophore due to its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govpensoft.net
Strategic Halogenation: The incorporation of halogens, particularly on aromatic side chains, is a proven method to enhance potency. Dihalo-substituted benzyl groups, for example, tend to be more effective than mono-halo variants for antimicrobial applications. nih.gov
Hybridization: A common and effective strategy involves creating hybrid molecules by combining the 1,2,4-triazole core with other known pharmacologically active moieties, such as indole (B1671886) or quinolone scaffolds. nih.govresearchgate.net This can lead to compounds with novel or enhanced mechanisms of action.
Lipophilicity Tuning: Modulating the lipophilicity of the molecule through careful selection and placement of substituents is crucial for optimizing pharmacokinetic properties. As noted, the positional isomerism on an aniline ring can be used to fine-tune this parameter. nih.gov
Structure-Property Relationships (SPR)
The physical and chemical properties of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one, such as its acidity, electronic distribution, and conformational state, are dictated by its molecular structure.
The 4,5-dihydro-1H-1,2,4-triazol-5-one ring system possesses weakly acidic properties. nih.gov The acidity, quantified by the pKa value, is a critical parameter in drug development as it influences solubility, absorption, and interaction with biological targets. univ-ovidius.ro
Potentiometric titrations of related 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones have shown that the pKa values are dependent on both the solvent and the molecular structure, specifically the nature of the substituent at the C-3 position. nih.govmdpi.com Theoretical calculations using semi-empirical quantum methods have further corroborated this, allowing for the prediction of pKa values in various solvents. univ-ovidius.roresearchgate.net These studies confirm that the electronic nature of the C-3 substituent (in this case, the benzyl group) directly modulates the acidity of the N-H proton on the triazole ring.
Computational studies on a related 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one molecule indicate that the nitrogen atoms of the triazole ring possess an electrophilic character, while the exocyclic amine groups are nucleophilic. researchgate.net This distribution of electron density is fundamental to the molecule's ability to form hydrogen bonds and other non-covalent interactions.
Tautomerism: The this compound structure exists predominantly in the keto (or thione/amide) form rather than the corresponding enol (or thiol/imidol) tautomer. A detailed computational analysis of the closely related 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one confirmed that the keto form is significantly more stable. nih.gov This preference holds true in the gas phase and in various solvents (chloroform, methanol, and water). nih.gov The energy barrier for the keto-to-enol transformation is very high, indicating that the process is thermodynamically disfavored. While solvent molecules can assist in lowering this barrier, they are generally not sufficient to make the enol form the preferred tautomer. nih.gov
Relationship between Molecular Structure and Solid-State Behavior
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state behavior or crystal structure of this compound. Detailed research findings, including crystallographic parameters and analyses of intermolecular interactions, are not available for this specific compound. Therefore, a conclusive analysis of the relationship between its unique molecular structure and its solid-state properties cannot be provided at this time.
To illustrate the type of analysis that would be conducted if data were available, the following table outlines the typical parameters examined in a crystallographic study.
Interactive Data Table: Illustrative Crystallographic Parameters (Note: The data below is hypothetical and for illustrative purposes only, as no experimental data has been found for the specified compound.)
| Parameter | Value | Significance in Solid-State Behavior |
|---|---|---|
| Crystal System | Monoclinic | Dictates the packing symmetry and overall crystal shape. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal lattice. |
| a (Å) | 10.123 | Unit cell dimension, influences crystal density and packing efficiency. |
| b (Å) | 8.456 | Unit cell dimension, influences crystal density and packing efficiency. |
| c (Å) | 15.789 | Unit cell dimension, influences crystal density and packing efficiency. |
| β (°) | 95.67 | Angle of the unit cell, characteristic of the monoclinic system. |
| V (ų) | 1345.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell, related to packing density. |
| Hydrogen Bonds | N-H···O, C-H···π | Key intermolecular forces governing the crystal packing and stability. |
Without experimental data, any discussion on the influence of the anilino, benzyl, and triazolone moieties on the crystal packing, hydrogen bonding network, and potential polymorphism of this compound would be purely speculative. Further research involving the synthesis of single crystals and their analysis by X-ray diffraction would be necessary to elucidate these structure-property relationships.
Future Directions and Research Perspectives
Development of Advanced and Sustainable Synthetic Methodologies
While classical synthetic routes to 1,2,4-triazole (B32235) derivatives are well-documented, future efforts must focus on the development of more advanced, efficient, and environmentally benign synthetic strategies. The pursuit of "green chemistry" principles is paramount to modern drug discovery and development.
Future synthetic research could explore:
Eco-Compatible Catalysis: The use of greener catalysts to replace harsh or toxic reagents can improve the sustainability of synthesizing the triazole core and its derivatives. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. researchgate.net This technique could be applied to the key cyclization and derivatization steps in the synthesis of 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one analogues.
One-Pot Reactions: Designing multi-component, one-pot synthetic pathways would enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources.
These modern methodologies promise to make the synthesis of this and related scaffolds more practical and scalable for extensive biological evaluation. frontiersin.org
Exploration of Novel Pharmacological Targets and Therapeutic Areas
The 1,2,4-triazole nucleus is a core component in numerous clinically approved drugs, particularly antifungals like fluconazole (B54011) and itraconazole. nih.govnih.govmdpi.com However, the pharmacological potential of this scaffold extends far beyond mycology. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of bioactivities, suggesting that this compound could serve as a template for developing agents in various therapeutic areas. nih.govmdpi.com
Future research should systematically screen this compound and its next-generation derivatives against a diverse array of biological targets.
Table 1: Established and Potential Pharmacological Activities of the 1,2,4-Triazole Scaffold
| Therapeutic Area | Specific Target/Activity | Reference |
| Anticancer | c-Met kinase inhibition, Tubulin polymerization inhibition, General antiproliferative activity | nih.govnih.govpensoft.net |
| Antimicrobial | Antibacterial, Antifungal (e.g., against Candida albicans) | nih.govnih.gov |
| Anticonvulsant | Inhibition of neuronal excitability | nih.gov |
| Antiviral | Inhibition of viral replication | nih.govmdpi.com |
| Anti-inflammatory | General anti-inflammatory effects | nih.gov |
| Enzyme Inhibition | Tyrosinase inhibition, Urease inhibition | nih.govnih.gov |
Exploration into less conventional targets, such as inhibiting tubulin polymerization for anticancer applications or tyrosinase for dermatological conditions, could unveil novel therapeutic uses for derivatives of this compound. nih.govnih.gov
Rational Design of Next-Generation Derivatives with Tuned Properties
The core structure of this compound offers multiple sites for chemical modification, including the anilino ring, the benzyl (B1604629) group, and the triazolone core itself. This structural flexibility is ideal for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By systematically altering substituents, researchers can probe how different chemical features influence biological activity. For instance, SAR studies on other 1,2,4-triazoles have shown that the presence and position of electron-withdrawing groups (like halogens) on aromatic rings can significantly enhance antimicrobial or anticancer efficacy. nih.gov
Future design strategies should focus on:
Modifying Aromatic Substituents: Introducing various functional groups onto the anilino and benzyl rings to optimize interactions with biological targets.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability or binding affinity.
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov
Integration of In Silico and Experimental Approaches for Drug Discovery
Modern drug discovery relies heavily on the synergy between computational (in silico) and traditional experimental methods. This integrated approach can significantly accelerate the identification and optimization of lead compounds by predicting their properties before synthesis.
For the this compound scaffold, a combined strategy would involve:
Molecular Docking: Simulating the binding of designed derivatives into the active sites of known pharmacological targets (e.g., enzymes, receptors) to predict binding affinity and orientation. nih.govnih.govmdpi.com This helps prioritize which compounds to synthesize.
Pharmacokinetic (ADME) Prediction: Using computational models to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues. mdpi.com This early assessment helps to filter out compounds with poor drug-like characteristics.
Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic properties and geometric structure of the molecule, which can provide insights into its reactivity and potential interactions. researchgate.net
These computational studies, followed by targeted synthesis and experimental validation, create a more efficient and resource-effective drug discovery pipeline. researchgate.netzsmu.edu.ua
Role of this compound as a Privileged Scaffold in Medicinal Chemistry Lead Optimization
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. researchgate.net The 1,2,4-triazole nucleus is widely considered a privileged scaffold due to its unique chemical properties. nih.govnih.gov
The 1,2,4-triazole ring offers:
Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. nih.govpensoft.net
Dipole Character and Rigidity: These features contribute to high-affinity binding to target proteins. nih.gov
Metabolic Stability: The triazole ring is generally stable and resistant to metabolic degradation, which is a desirable property for drug candidates. pensoft.net
The this compound structure incorporates this privileged core, making it an excellent platform for lead optimization. By using this scaffold as a foundation, medicinal chemists can develop extensive libraries of compounds for screening against various diseases, leveraging the inherent drug-like properties of the triazole ring to increase the probability of discovering novel and effective therapeutic agents. nih.govmdpi.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one?
Answer:
A common approach involves condensation reactions of substituted benzaldehyde derivatives with triazole precursors under reflux conditions. For example, a general method includes dissolving the triazole precursor in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with benzaldehyde derivatives under reflux for 4–6 hours. After solvent evaporation under reduced pressure, the crude product is purified via recrystallization or column chromatography . Modifications to the benzyl or anilino substituents can be achieved by varying the aldehyde or amine reagents used in the synthesis.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding networks.
- FT-IR to identify functional groups (e.g., NH stretching in the anilino group at ~3300 cm⁻¹).
- X-ray crystallography for definitive structural elucidation, particularly to resolve dihedral angles between the triazole core and aromatic substituents .
- Mass spectrometry (ESI or HRMS) to verify molecular weight and fragmentation patterns.
Basic: How can researchers assess purity and handle synthetic byproducts?
Answer:
- Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. A mobile phase of acetonitrile/water (70:30 v/v) can resolve most triazole derivatives .
- TLC monitoring (silica gel, ethyl acetate/hexane eluent) during synthesis helps track reaction progress.
- Byproducts (e.g., unreacted intermediates) should be isolated via flash chromatography and characterized structurally to avoid misinterpretation of biological data.
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalyst optimization : Substoichiometric amounts of p-toluenesulfonic acid (PTSA) can improve condensation efficiency.
- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time and minimizes decomposition .
- Regioselective modifications : Protecting groups (e.g., Boc for amines) can direct reactivity toward specific positions on the triazole ring .
Advanced: How should contradictions in reported biological activity data be addressed?
Answer:
- Comparative assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to evaluate activity against the same microbial strains or cell lines .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) to explain discrepancies in potency .
- Dose-response studies : Ensure consistent molar concentrations and incubation times across experiments.
Advanced: What computational methods support structure-activity analysis?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding interactions.
- Molecular docking : Simulate interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to guide derivative design .
Advanced: How can hydrogen bonding networks in crystal structures inform drug design?
Answer:
- Analyze X-ray crystallography data to identify intermolecular interactions (e.g., N–H···S or O–H···N bonds) that stabilize the crystal lattice. These interactions often mimic binding modes in biological targets .
- For example, the dihedral angle between the triazole ring and the 4-hydroxybenzyl group (67.51° in a related compound) influences molecular planarity and solubility .
Basic: What are the key steps in X-ray crystallography analysis for this compound?
Answer:
- Crystallization : Grow single crystals via slow evaporation of methanol or ethanol solutions.
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Structure refinement : Software like SHELX or OLEX2 resolves hydrogen bonding and thermal displacement parameters .
Advanced: How to design derivatives for enhanced antimicrobial activity?
Answer:
- Substituent variation : Introduce halogen atoms (e.g., Cl, F) on the benzyl ring to improve membrane penetration .
- Hybrid molecules : Conjugate the triazole core with known pharmacophores (e.g., sulfonamides) via click chemistry .
- Prodrug strategies : Modify the anilino group with hydrolyzable esters to enhance bioavailability .
Advanced: What strategies mitigate regioselectivity challenges during synthesis?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control functionalization sites .
- Protecting groups : Temporarily block reactive positions (e.g., NH in the triazole ring) with tert-butoxycarbonyl (Boc) groups .
- Microwave irradiation : Enhances reaction specificity by reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
